REACTION_CXSMILES
|
[C:1](=[O:16])([O:14][CH3:15])[O:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[C:10]([CH3:13])([CH3:12])[CH3:11].[N+:17]([O-:20])([OH:19])=[O:18]>OS(O)(=O)=O>[C:1](=[O:16])([O:14][CH3:15])[O:2][C:3]1[CH:8]=[C:7]([N+:17]([O-:19])=[O:18])[C:6]([F:9])=[CH:5][C:4]=1[C:10]([CH3:11])([CH3:12])[CH3:13].[C:1](=[O:16])([O:14][CH3:15])[O:2][C:3]1[C:8]([N+:17]([O-:20])=[O:18])=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[C:10]([CH3:11])([CH3:12])[CH3:13]
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
C(OC1=C(C=C(C=C1)F)C(C)(C)C)(OC)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured into ice
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (0-10% EtOAc-Hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(OC1=C(C=C(C(=C1)[N+](=O)[O-])F)C(C)(C)C)(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 55% |
Name
|
|
Type
|
product
|
Smiles
|
C(OC1=C(C=C(C=C1[N+](=O)[O-])F)C(C)(C)C)(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 mg | |
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |